Ethyl 4-(3-cyanopyridin-2-yl)benzoate is an organic compound classified as a pyridine derivative. It features a cyano group attached to a pyridine ring and an ester functional group derived from benzoic acid. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The chemical structure can be represented by the formula CHNO, with the International Chemical Identifier (InChI) being InChI=1S/C14H12N2O2/c1-2-18-14(16)12-6-4-3-5-11(12)13(15)17/h3-6,11H,2H2,1H3.
Ethyl 4-(3-cyanopyridin-2-yl)benzoate can be synthesized from 3-cyano-2-pyridinecarboxylic acid and ethanol under reflux conditions, typically using a suitable catalyst to facilitate the esterification process. This compound falls under the category of benzoate esters, which are esters derived from benzoic acid.
The synthesis of ethyl 4-(3-cyanopyridin-2-yl)benzoate is primarily achieved through the following method:
In industrial settings, continuous flow reactors may be employed to scale up production. This approach allows for better control over reaction parameters such as temperature and pressure, leading to improved yields and purity of ethyl 4-(3-cyanopyridin-2-yl)benzoate.
Key data regarding this compound includes:
Ethyl 4-(3-cyanopyridin-2-yl)benzoate is versatile and can undergo several chemical reactions:
The mechanism of action for ethyl 4-(3-cyanopyridin-2-yl)benzoate involves its interaction with biological targets. The cyano group acts as an electron-withdrawing entity, influencing the reactivity of the pyridine ring. This property enables it to form stable complexes with metal ions or proteins, potentially modulating their activity. Additionally, hydrolysis of the ester group releases benzoic acid derivatives that can further interact with biological targets.
The compound's stability under various conditions (pH, temperature) should be evaluated, especially when considering its applications in biological systems.
Ethyl 4-(3-cyanopyridin-2-yl)benzoate has significant applications in various scientific fields:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.:
CAS No.: 21105-15-7
CAS No.: